molecular formula C17H22N2O2S B5524241 5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide

5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide

Cat. No. B5524241
M. Wt: 318.4 g/mol
InChI Key: STAXQUCYFXYDRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including etherification, oximation, Beckmann rearrangement, and reductive cyclization, among others. These processes are critical for achieving the desired molecular architecture and functional groups (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

X-ray single crystal diffraction analysis is a pivotal technique for determining the crystal structure of synthesized compounds, providing detailed insights into their molecular conformation and spatial arrangement (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Research indicates a variety of chemical reactions that these compounds can undergo, including selective coupling reactions that are mild and efficient toward diverse product formation. These reactions are essential for modifying the molecular structure to achieve desired properties and functionalities (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties, such as crystal system, space group, cell parameters, and hydrogen bond interactions, are crucial for understanding the stability and solubility of the compound. These parameters are determined through comprehensive crystallographic studies and contribute significantly to the compound's application potential (Kumara, Shivalingegowda, Mahadevaswamy, Kariyappa, & Lokanath, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, susceptibility to isomerization, and interaction with biological molecules, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds provide insight into their potential chemical behavior and reactivity patterns (Borodkin, Zaichenko, Borodkina, Belousova, & Ukhin, 2015).

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide is related to compounds like 5-Hydroxymethylfurfural (HMF), a versatile reagent from plant biomass. HMF and its derivatives, including 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran, are key in developing sustainable polymers, fuels, and pharmaceuticals. This underlines a shift towards renewable resources in chemical industries, anticipating a significant extension of applications in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological Properties of Similar Compounds

While specific studies on 5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide are scarce, research on similar compounds, like 5-MeO-DALT, shows the importance of these substances in understanding the pharmacological, toxicological, and therapeutic potentials. 5-MeO-DALT has been studied for its psychoactive properties, highlighting the need for further scientific exploration to understand its full range of effects and potential applications in medical and industrial fields (Corkery et al., 2012).

Potential in Organic Synthesis

The compound's structural features suggest its potential utility in organic synthesis, especially in the construction of complex molecules. For example, derivatives of 5-Hydroxymethylfurfural (HMF), a structurally related compound, have been extensively explored for their applications in fine chemical synthesis, demonstrating the broad utility of such molecules in creating value-added chemicals and materials from renewable resources (Fan, Verrier, Queneau, & Popowycz, 2019).

properties

IUPAC Name

5-methoxy-N,1-dimethyl-N-(thian-4-yl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-18(13-6-8-22-9-7-13)17(20)16-11-12-10-14(21-3)4-5-15(12)19(16)2/h4-5,10-11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXQUCYFXYDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N(C)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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